Kibdelone B
Overview
Description
The compound “rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-1It was first isolated from a soil actinomycete, Kibdelosporangium . Kibdelone A is notable for its potent and selective cytotoxicity against a panel of human tumor cell lines, as well as its significant antibacterial and nematocidal activity .
Preparation Methods
Kibdelone A is synthesized through a series of complex reactions involving multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functionalization
Chemical Reactions Analysis
Kibdelone A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kibdelone A has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex polyketide synthesis and the development of new synthetic methodologies.
Biology: Its potent cytotoxicity makes it a valuable tool for studying cancer cell biology and the mechanisms of cell death.
Mechanism of Action
The mechanism by which Kibdelone A exerts its effects involves the inhibition of specific molecular targets and pathways within cells. Its cytotoxicity is believed to result from the disruption of cellular processes essential for cell survival, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but it is clear that Kibdelone A has a significant impact on cellular function.
Comparison with Similar Compounds
Kibdelone A is part of a family of natural heterocyclic polyketides, which includes other compounds with similar structures and biological activities. Some similar compounds include:
Kibdelone B: Another member of the kibdelone family with similar cytotoxic and antibacterial properties.
Kibdelone C: A related compound with distinct structural features and biological activities.
Kibdelone D: Another variant with unique functional groups and biological effects. Kibdelone A is unique in its specific combination of functional groups and stereochemistry, which contribute to its potent and selective biological activities.
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKAAIWXVERFW-MZFXBISCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098790 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-78-5 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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